Arachidonyl alcohol
Overview
Description
Arachidonyl alcohol, also known as 5-cis,8-cis,11-cis,14-cis-eicosatetraenol, is a long-chain unsaturated fatty alcohol. It is derived from arachidonic acid, a polyunsaturated omega-6 fatty acid. This compound is rarely found in natural oils and is typically synthesized in the laboratory. It has significant applications in various scientific fields due to its unique chemical properties.
Mechanism of Action
Target of Action
Arachidonyl alcohol, also known as 1-icosanol, is a derivative of arachidonic acid . It is a precursor in the biosynthesis of endocannabinoids, particularly anandamide (AEA) and 2-arachidonoylglycerol (2-AG) . These endocannabinoids primarily target the cannabinoid receptors CB1 and CB2, and the vanilloid TRPV1 receptor . CB1 receptors are predominantly found in the central nervous system, while CB2 receptors are mainly expressed in peripheral tissues, including immune cells .
Mode of Action
This compound interacts with its targets through its metabolites, AEA and 2-AG. These endocannabinoids are lipid neurotransmitters that act on various receptors, including the cannabinoid receptors . AEA is a partial agonist, while 2-AG is a full agonist at CB1 and CB2 receptors . The activation of these receptors initiates G-protein signaling, which triggers a number of biological pathways .
Biochemical Pathways
This compound is involved in the synthesis of AEA and 2-AG. AEA is synthesized through the ligation of a previously membrane-bound arachidonic acid and a membrane-bound phosphatidylethanolamine, forming an N-arachadonoyl phosphatidylethanolamine (NArPE). The release of AEA from the composite molecule is accomplished by a series of phospholipases . The resulting signaling involves a diverse set of biological results including sleep and eating patterns, short-term memory, mood, as well as modulation of the sensation of heat, acid, and proinflammatory stimulants .
Pharmacokinetics
The pharmacokinetics of this compound and its metabolites, AEA and 2-AG, are complex. These endocannabinoids are synthesized on demand and have a short-lived transmission . The in vivo concentration of AEA is maintained through the relative rates of synthesis and degradation . .
Result of Action
The activation of cannabinoid and vanilloid receptors by AEA and 2-AG results in various physiological effects. These include modulation of sleep and eating patterns, short-term memory, mood, as well as the sensation of heat, acid, and proinflammatory stimulants . The endocannabinoid actions at both CB1 and CB2 receptors contribute to the resolution of acute pain .
Biochemical Analysis
Biochemical Properties
Arachidonyl alcohol is derived from arachidonic acid, which is a key component of the endocannabinoid system (ECS). The main endocannabinoids, such as anandamide (arachidonoylethanolamide) and 2-arachidonoylglycerol, are small molecules derived from arachidonic acid . These endocannabinoids bind to a family of G-protein-coupled receptors, including the cannabinoid CB1 receptor, which is densely distributed in areas of the brain related to motor control, cognition, emotional responses, motivated behavior, and homeostasis .
Cellular Effects
This compound and its derivatives play critical roles in cell physiology and are involved in the development of disease . Its metabolites, predominantly prostaglandins, thromboxanes, leukotrienes, and hydroxyeicosatetraenoic acids, have been found to have significant effects on various types of cells and cellular processes . They influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is involved in the synthesis of endocannabinoids, which serve as retrograde signaling messengers in GABAergic and glutamatergic synapses, as well as modulators of postsynaptic transmission, interacting with other neurotransmitters, including dopamine .
Temporal Effects in Laboratory Settings
It is known that endocannabinoids, which are derived from arachidonic acid, are released upon demand from lipid precursors in a receptor-dependent manner . This suggests that the effects of this compound could change over time depending on the cellular environment and demand for endocannabinoids.
Dosage Effects in Animal Models
Animal models have been used to study the effects of endocannabinoids, which are derived from arachidonic acid . These studies have provided insights into the effects of these compounds at different dosages, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in the endocannabinoid system, which is a complex metabolic pathway. The main endocannabinoids are small molecules derived from arachidonic acid . These endocannabinoids are synthesized from diacylglycerol (DAG) after membrane depolarization and Gq-coupled receptor activation .
Transport and Distribution
Endocannabinoids, derived from arachidonic acid, are transported into cells by a specific uptake system and degraded by two well-characterized enzymes, the fatty acid amide hydrolase and the monoacylglycerol lipase . This suggests that this compound and its derivatives could be similarly transported and distributed within cells and tissues.
Subcellular Localization
The enzymes involved in the synthesis and degradation of endocannabinoids, which are derived from arachidonic acid, have been found to be localized in specific subcellular compartments . This suggests that this compound could also be localized in specific compartments or organelles within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
Arachidonyl alcohol can be synthesized through the chemical reduction of arachidonic acid. One common method involves the use of lithium aluminum hydride (LiAlH4) in dry diethyl ether as a reducing agent. This process reduces the carboxyl group of arachidonic acid to a hydroxyl group without altering the position or configuration of the double bonds .
Industrial Production Methods
While the laboratory-scale production of this compound is well-documented, scaling up this process for industrial applications poses challengesFor instance, a new strain of Acinetobacter species has been identified that can effectively convert arachidonic acid to this compound, accumulating the product inside the cells as a wax ester .
Chemical Reactions Analysis
Types of Reactions
Arachidonyl alcohol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: The compound can be further reduced to form saturated alcohols.
Substitution: this compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Arachidonic acid and other carboxylic acids.
Reduction: Saturated fatty alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Arachidonyl alcohol has a wide range of applications in scientific research:
Chemistry: It is used as a substrate for the synthesis of various ether lipids, which have beneficial functions.
Biology: this compound is involved in the study of lipid metabolism and signaling pathways.
Comparison with Similar Compounds
Arachidonyl alcohol can be compared with other similar compounds, such as:
Anandamide (arachidonoylethanolamide): Both are derived from arachidonic acid and act as ligands for cannabinoid receptors.
2-Arachidonoylglycerol: Another endocannabinoid that interacts with cannabinoid receptors.
Arachidonic acid: The precursor to this compound and other bioactive lipids.
This compound is unique due to its specific structure and the presence of multiple cis double bonds, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h6-7,9-10,12-13,15-16,21H,2-5,8,11,14,17-20H2,1H3/b7-6-,10-9-,13-12-,16-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBCZSBDKXGAGM-DOFZRALJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447409 | |
Record name | Arachidonyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13487-46-2 | |
Record name | Arachidonyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13487-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arachidonyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the relationship between arachidonic acid and arachidonyl alcohol?
A1: this compound is a derivative of arachidonic acid, a polyunsaturated omega-6 fatty acid. While arachidonic acid itself can influence cellular processes, this compound represents a specific structural modification with distinct biological activity.
Q2: Does this compound impact ion channel activity?
A4: Yes, arachidonic acid, but not this compound, has been observed to modulate the delayed rectifier potassium ion current (IK) in rat pulmonary arterial myocytes. [] This modulation manifests as an initial increase in current amplitude followed by an accelerated current decay, suggesting a dual effect on IK activation and inactivation kinetics. Importantly, this effect appears to be structure-dependent, as the inhibitory potency of various fatty acids on IK correlated with the number of double bonds. Furthermore, the effect was mimicked by a protein kinase C (PKC) stimulator and blocked by PKC inhibitors, suggesting the involvement of PKC-dependent phosphorylation in this process. []
Q3: Are there cosmetic applications for this compound?
A5: While not a primary ingredient, this compound is listed as a potential component within an oil-in-water emulsion designed for cosmetic purposes. [] This composition aims to improve the sensory experience and stability of the cosmetic product, potentially contributing to its overall performance. []
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